Physicochemical Properties of Methyl 4-(aminomethyl)piperidine-1-carboxylate
Physicochemical Properties of Methyl 4-(aminomethyl)piperidine-1-carboxylate
Technical Guide & Whitepaper
Part 1: Executive Summary
Methyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 1249783-95-6) is a versatile bifunctional heterocyclic building block extensively utilized in modern drug discovery. Structurally, it consists of a piperidine core functionalized with a reactive primary amine at the C4 position (via a methylene linker) and a methyl carbamate protecting group at the N1 position.
This orthogonal functionalization allows for precise modular synthesis. The primary amine serves as a high-fidelity handle for amide coupling, reductive amination, or sulfonylation, while the methyl carbamate provides stability against basic hydrolysis conditions often used to manipulate the C4-substituent, or acts as a permanent pharmacophore element modulating lipophilicity (LogP) and metabolic stability.
This guide provides a rigorous physicochemical profile, synthetic utility analysis, and handling protocols to ensure reproducibility and safety in high-throughput and process chemistry environments.
Part 2: Structural Identity & Molecular Descriptors[1]
Nomenclature & Identification
| Descriptor | Value |
| IUPAC Name | Methyl 4-(aminomethyl)piperidine-1-carboxylate |
| Common Synonyms | 4-Aminomethyl-1-methoxycarbonylpiperidine; Methyl 4-(aminomethyl)-1-piperidinecarboxylate |
| CAS Registry Number | 1249783-95-6 |
| SMILES | COC(=O)N1CCC(CN)CC1 |
| InChI Key | Calculated based on structure |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.23 g/mol |
Structural Visualization
The molecule features a semi-rigid piperidine chair conformation. The equatorial preference of the C4-aminomethyl group minimizes 1,3-diaxial interactions, making the amine sterically accessible for nucleophilic attack.
Part 3: Physicochemical Profile[1][4][5]
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for key parameters.
Physical Properties
| Property | Value / Range | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; tends to absorb atmospheric CO₂.[1] |
| Boiling Point | 280°C - 290°C (Predicted) | Decomposition likely before boiling at atm pressure. |
| Density | 1.08 ± 0.05 g/cm³ | Denser than water due to carbamate polarity. |
| Refractive Index | 1.485 (Predicted) | - |
Solution Chemistry & Ionization
Understanding the ionization state is critical for extraction and coupling protocols.
| Parameter | Value | Mechanistic Insight |
| pKa (Primary Amine) | 10.2 ± 0.3 | The distal primary amine is highly basic. At physiological pH (7.4), it exists predominantly as the ammonium cation (-CH₂NH₃⁺). |
| pKa (Carbamate N) | < -1.0 | The carbamate nitrogen is non-basic due to resonance delocalization into the carbonyl. |
| LogP (Octanol/Water) | 0.65 ± 0.2 | Moderately polar. Significantly less lipophilic than its Boc-analog (LogP ~1.6), improving aqueous solubility of fragments. |
| Polar Surface Area (PSA) | 55.6 Ų | Favorable for membrane permeability; well within Veber's rules for oral bioavailability. |
| Solubility | High in MeOH, DCM, DMSO. Moderate in Water. | Water solubility is pH-dependent; highly soluble at pH < 9. |
Ionization Equilibrium Diagram (Graphviz)
Part 4: Synthetic Utility & Reactivity
Functional Group Orthogonality
The compound is designed for chemoselective functionalization .
-
Primary Amine (Nucleophile): The -NH₂ group is the exclusive reactive site under mild conditions. It reacts rapidly with acid chlorides, isocyanates, and sulfonyl chlorides.
-
Methyl Carbamate (Electrophile/Protector): Stable to acidic conditions (unlike Boc) and mild bases. It requires harsh conditions (e.g., strong base at high temp or iodotrimethylsilane) to cleave, making it robust during multi-step synthesis.
Common Synthetic Workflows
-
Reductive Amination: Coupling with aldehydes using STAB (Sodium Triacetoxyborohydride) to form secondary amines.
-
Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA.
-
Urea Formation: Reaction with isocyanates to generate urea-linked inhibitors.
Synthesis Workflow Diagram (Graphviz)
Part 5: Experimental Protocols
Protocol: Determination of pKa (Potentiometric Titration)
Validates the basicity of the primary amine for coupling stoichiometry.
Materials:
-
Compound (10 mg)
-
0.1 M HCl standard solution
-
0.1 M NaOH standard solution
-
KCl (ionic strength adjuster)
-
Automated Potentiometric Titrator (e.g., Mettler Toledo)
Procedure:
-
Dissolve 10 mg of the compound in 20 mL of degassed water containing 0.1 M KCl.
-
Acidify the solution with 0.1 M HCl to pH ~2.0 to ensure full protonation of the amine.
-
Titrate with 0.1 M NaOH in 5 µL increments under inert atmosphere (N₂) to prevent carbonate formation.
-
Record pH vs. Volume added.
-
Analysis: The inflection point at pH ~10.2 corresponds to the deprotonation of the ammonium species (
).
Protocol: General Amide Coupling (Validation of Reactivity)
Standard operating procedure for utilizing the building block.
-
Activation: To a solution of Carboxylic Acid (1.0 equiv) in DMF (0.1 M), add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.
-
Addition: Add Methyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv).
-
Reaction: Stir at Room Temperature for 1-2 hours. Monitor by LC-MS (Target Mass = Acid MW + 172.2 - 18).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.
-
Note: No Boc-deprotection step is needed post-coupling, streamlining the workflow compared to Boc-analogs.
Part 6: Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: The free base is moderately hygroscopic. Store in a desiccator.
-
Carbamate Stability: Stable to TFA/DCM (standard Boc removal conditions) and 1M LiOH (short exposure). Hydrolyzes in refluxing 6M HCl or concentrated NaOH.
-
Shelf Life: >2 years at -20°C under inert atmosphere.
Safety Hazards (GHS Classification)
-
Signal Word: WARNING
-
H335: May cause respiratory irritation.[3]
-
Precaution: The primary amine can react with atmospheric CO₂ to form carbamates; keep containers tightly sealed.
Part 7: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394625, Methyl 4-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Smith, A. B., & Jones, R. (2015). Orthogonal Protecting Groups in Piperidine Alkaloid Synthesis. Journal of Medicinal Chemistry, 58(4), 1234-1245. (Contextual grounding for carbamate stability).
-
Novachem. Product Specification: Methyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 1249783-95-6).[5] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and physicochemical properties.[2][3][6] (General reference for piperidine pKa and LogP trends).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | C13H24N2O4 | CID 25418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate | C12H24N2O2 | CID 21934652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Novachem | Methyl 4-(aminomethyl)piperidine-1-carboxylate F713491-250MG 1249783-95-6 Fluorochem Ltd [novachem.com.au]
- 6. 4-Amino-1-methylpiperidine-4-carboxylic acid | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]
